Mechanism of Phototoxicity: Membrane-Targeted Action of PHT Versus DNA-Targeted Action of 8-Methoxypsoralen
Phenylheptatriyne (PHT) exhibits a fundamentally different cellular target from the furanocoumarin 8-methoxypsoralen (8-MOP). In a direct comparative experiment using bacteriophage T4B0r, PHT did not kill the phage during 360 nm irradiation, whereas 8-MOP did [1]. Murine cytomegalovirus (MCMV), a membrane-coated DNA virus, and PM2, a lipid-containing bacteriophage, were inactivated by PHT + UVA, confirming that the primary phototoxic effect of PHT is exerted on membranes rather than on DNA, whereas 8-MOP acts at the DNA level [1]. Additionally, experiments with calf thymus DNA demonstrated that, unlike photoactive furanocoumarins, PHT does not form interstrand cross-linkages with DNA in ultraviolet light [2]. This mechanistic divergence is the single most critical differentiator for selecting PHT over 8-MOP or other furanocoumarins in any application requiring membrane-specific photodamage without genotoxic DNA cross-linking.
| Evidence Dimension | Phototoxic target specificity – bacteriophage T4 inactivation under 360 nm UVA |
|---|---|
| Target Compound Data | PHT: no killing of bacteriophage T4B0r; inactivates membrane-coated MCMV and lipid-containing bacteriophage PM2 |
| Comparator Or Baseline | 8-Methoxypsoralen (8-MOP): kills bacteriophage T4B0r; DNA interstrand cross-link formation with calf thymus DNA confirmed |
| Quantified Difference | Qualitative mechanistic divergence: membrane target (PHT) vs. DNA target (8-MOP); PHT does not form DNA interstrand cross-links |
| Conditions | 360 nm UVA irradiation; bacteriophage T4B0r, MCMV, and PM2 model systems; calf thymus DNA cross-linking assay |
Why This Matters
This mechanistic differentiation directly determines experimental suitability: PHT is appropriate when membrane-specific photodamage is required without genotoxic DNA cross-linking risk, whereas 8-MOP is appropriate for DNA-targeted phototherapy models.
- [1] Hudson, J. B.; Graham, E. A.; Towers, G. H. N. Bacteriophages as indicators of the mechanism of action of photosensitizing agents. Photobiochem. Photobiophys. 1980; also Hudson, J. B.; Graham, E. A.; Towers, G. H. N. Nature of the interaction between the photoactive compound phenylheptatriyne and animal viruses. Photochem. Photobiol. 1982. Data also reviewed in: Towers, G. H. N.; Hudson, J. B. Potentially useful antimicrobial and antiviral phototoxins from plants. Photochem. Photobiol. 1987, 46 (1), 61–66. DOI: 10.1111/j.1751-1097.1987.tb04736.x. View Source
- [2] Wat, C. K.; Biswas, R. K.; Graham, E. A.; Bohm, L.; Towers, G. H. N.; Waygood, E. R. Ultraviolet-mediated cytotoxic activity of phenylheptatriyne from Bidens pilosa L. J. Nat. Prod. 1979, 42 (1), 103–111. DOI: 10.1021/np50001a005. View Source
